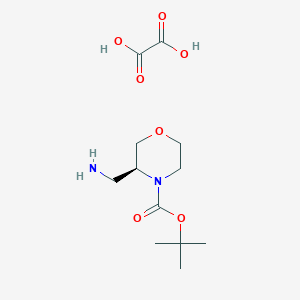

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate

Description

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate (CAS 1187929-33-4) is a chiral morpholine derivative with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₁₀H₂₀N₂O₃, and it is commonly supplied as an oxalate salt to enhance stability and solubility . The compound is stored under inert conditions at 2–8°C to prevent degradation . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs due to its (R)-configuration .

Properties

Molecular Formula |

C12H22N2O7 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 |

InChI Key |

CVUNUAKPCKURHX-QRPNPIFTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the reaction of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate with oxalic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired oxalate salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate and related compounds significantly influence their physicochemical properties and applications. Below is a comparative analysis based on substituent positions, counterions, stereochemistry, and functional groups:

Table 1: Key Structural and Functional Comparisons

Critical Analysis of Differences

Substituent Position: The 3-aminomethyl group in the target compound contrasts with 2- or 6-aminomethyl derivatives (e.g., CAS 1998701-09-9, 1951425-14-1). These positional changes affect molecular conformation and binding affinity in drug-receptor interactions .

Counterion Effects :

- The oxalate salt (target compound) offers improved aqueous solubility compared to hydrochloride (CAS 1187930-26-2) or acetate (CAS 1998701-09-9) salts. Hydrochloride salts are often hygroscopic, complicating storage .

Stereochemistry :

- The (R)-configuration of the target compound distinguishes it from the (S)-enantiomer (CAS 1373255-08-3). Enantiomers may exhibit divergent pharmacokinetics; for example, the (S)-form could show reduced efficacy in chiral drug targets .

Functional Groups :

- Carbamate derivatives (e.g., CAS 169750-75-8) lack the carboxylate ester, altering stability under basic conditions. Carboxylic acid analogs (CAS 869681-70-9) are more polar, favoring salt formation for crystallization .

Commercial Availability: Compounds like (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate (CAS 1951425-14-1) are "typically in stock," suggesting broader research use despite higher cost (USD 530/g) .

Research Implications

- Drug Development : The target compound's Boc group facilitates selective deprotection in multi-step syntheses, while its oxalate salt enhances bioavailability .

- Structural Insights : X-ray crystallography (using SHELX programs, as in ) could resolve enantiomeric purity and confirm substituent positions.

- Purity Considerations : Most analogs are ≥95% pure (e.g., CAS 1998701-09-9, 1187930-26-2), ensuring reliability in high-yield reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.